Androstan-3beta,17beta-diol D3

Übersicht

Beschreibung

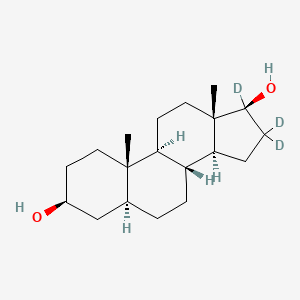

Androstane-3beta-17beta-diol D3, also known as 5α-androstane-3β,17β-diol, belongs to the class of organic compounds known as androgens and derivatives . These are 3-hydroxylated C19 steroid hormones that favor the development of masculine characteristics and show profound effects on scalp and body hair in humans .

Synthesis Analysis

Androstane-3beta-17beta-diol D3 is a naturally occurring androstane steroid and a structural analogue of DHT (5α-androstan-17β-ol-3-one) . It is a metabolite of androgens like dehydroepiandrosterone (DHEA) and dihydrotestosterone (DHT) .Molecular Structure Analysis

The molecular formula of Androstane-3beta-17beta-diol D3 is C19H32O2 . Its IUPAC name is 5α-Androstane-3β,17β-diol . The molecular weight is 292.4562 g/mol .Chemical Reactions Analysis

Androstane-3beta-17beta-diol D3 has been found to inhibit the cell growth of seven cancer cell lines while showing weak toxicity on normal cell lines . It is a testosterone metabolite .Physical And Chemical Properties Analysis

Androstane-3beta-17beta-diol D3 has a melting point of 168–170 °C (334–338 °F; 441–443 K) .Wissenschaftliche Forschungsanwendungen

Regulierung der Hypothalamus-Hypophysen-Nebennierenrinden-Achse (HHN-Achse)

Androstan-3beta,17beta-diol D3 soll eine Rolle bei der Regulierung der HHN-Achse spielen, indem es an den Östrogenrezeptor Beta (ERbeta) bindet und die Genregulationswege beeinflusst .

Forschung zu Prostatakrebs

Diese Verbindung wurde auf ihr Potenzial untersucht, das Wachstum von Prostatakrebszellen durch einen Östrogenrezeptor-vermittelten Weg anstelle eines Androgenrezeptor-vermittelten Weges zu hemmen .

Neuroprotektionsstudien

Forschungen haben die neuroprotektiven Wirkungen von this compound in Modellen der Neurotoxizität untersucht, was auf mögliche Anwendungen in der Forschung zu neurodegenerativen Erkrankungen hindeutet .

Endokrine Forschung

Studien haben die Serumspiegel von this compound beim Menschen gemessen, um seine Rolle als endogener Ligand für ERβ und seine Auswirkungen auf die endokrine Funktion zu verstehen .

Behandlung von Brustkrebs

Der Metabolit wurde auf seine Wechselwirkungen mit Aromatasehemmern untersucht, die bei der Behandlung von östrogenrezeptor-positiven Brusttumoren eingesetzt werden, was Einblicke in alternative Wege für die Krebsbehandlung liefert .

Kognitive und anxiolytische Wirkungen

This compound ist auch für seine kognitionsfördernden und anxiolytischen Wirkungen in Tiermodellen bekannt, was zu neuartigen Behandlungen für kognitive Störungen und Angstzustände führen könnte .

Frontiers in Endocrinology Cancer Research PLOS ONE Wikipedia - 3β-Androstanediol Endocrinology Europe PMC

Wirkmechanismus

Target of Action

The primary target of Androstane-3beta-17beta-diol D3, also known as (3S,5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol, is the Estrogen Receptor Beta (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen .

Mode of Action

Androstane-3beta-17beta-diol D3 binds to ERβ and acts as an agonist . This binding activates ERβ, leading to a series of downstream effects .

Biochemical Pathways

Androstane-3beta-17beta-diol D3, through its activation of ERβ, plays a role in the regulation of the Hypothalamo-Pituitary–Adrenal (HPA) axis . It has been shown to inhibit the Paraventricular Nucleus (PVN) response to stressors . This regulation involves key hormones such as Corticotropin-Releasing Hormone (CRH), Vasopressin (AVP), and Oxytocin (OT) .

Pharmacokinetics

It is known that it is a metabolite of the potent androgen, 5α-dihydrotestosterone .

Result of Action

The activation of ERβ by Androstane-3beta-17beta-diol D3 has several effects. It has been found to have antiproliferative effects against prostate cancer cells . Moreover, it positively regulates oxytocin neurons and signaling in the paraventricular nucleus of the hypothalamus . This regulation has been associated with antidepressant, anxiolytic, cognitive-enhancing, and stress-relieving effects .

Action Environment

The action of Androstane-3beta-17beta-diol D3 can be influenced by environmental factors. For instance, it has been shown that the compound’s effects on the HPA axis can be modulated by stressors

Zukünftige Richtungen

The estrogenic effect of testosterone derivatives (ERβ-dependent) results in the inhibition of cell migration, although it is apparently different from that linked to estradiol on the same receptor and may be protective against prostate cancer invasion and metastasis . These results also shed some light on clinical observations suggesting that alterations in genes coding for 3β-hydroxysteroid dehydrogenases (the enzymes responsible for 3β-Adiol formation) are strongly correlated with hereditary prostate cancer .

Biochemische Analyse

Biochemical Properties

Androstane-3beta-17beta-diol D3 is a selective, high-affinity agonist of the estrogen receptor beta (ERβ), and hence, an estrogen . It does not bind to the androgen receptor (AR), but rather to estrogen receptors ER-alpha and ER-beta, with higher affinity for ER-beta . It has been reported to also bind to ERα with low nanomolar affinity, with several-fold lower affinity relative to ERβ .

Cellular Effects

Androstane-3beta-17beta-diol D3 has been found to have biological activity in the male reproductive tract and this androgen metabolite has estrogen-like activity in the efferent ductules, whose major function is the reabsorption of luminal fluid . It has also been found to have antidepressant, anxiolytic, cognitive-enhancing, and stress-relieving effects via its action on oxytocin neurons and signaling in the paraventricular nucleus of the hypothalamus .

Molecular Mechanism

The actions of Androstane-3beta-17beta-diol D3 are mediated by ERβ which inhibits the paraventricular nucleus (PVN) response to stressors . Activation of the corticotrophin-releasing hormone (CRH) and vasopressin (AVP) promoters has been shown to occur by Androstane-3beta-17beta-diol D3 binding to ERβ .

Dosage Effects in Animal Models

In gonadectomized rats, ERβ agonists, including Androstane-3beta-17beta-diol D3, reduce CORT and ACTH responses to restraint stress . This effect is also present in wild-type but not ERβ-knockout mice .

Metabolic Pathways

Androstane-3beta-17beta-diol D3 is a metabolite of the potent androgen, 5α-dihydrotestosterone (DHT). DHT has been shown to be metabolized to the ERβ agonist, Androstane-3beta-17beta-diol D3 .

Eigenschaften

IUPAC Name |

(3S,5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMYJHIOYJEBSB-QZXLVPRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747035 | |

| Record name | (3beta,5alpha,17beta)-(16,16,17-~2~H_3_)Androstane-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79037-32-4 | |

| Record name | (3beta,5alpha,17beta)-(16,16,17-~2~H_3_)Androstane-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-Butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1,3-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B1514338.png)

![BenzenaMine, 4-(2-oxa-6-azaspiro[3.3]hept-6-ylsulfonyl)-](/img/structure/B1514349.png)

![Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1514353.png)

![2-[1-(4,8b-Dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)cyclopentyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B1514355.png)

![2-Bromo-7-methoxybenzo[d]thiazole](/img/structure/B1514356.png)

![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[4-(methylsulfonyl)-2-nitrophenyl]-1-piperazinyl]-](/img/structure/B1514359.png)

![Benzenesulfinic acid, 2-Methyl-, coMpd. with 7-oxa-2-azaspiro[3.5]nonane (1:1)](/img/structure/B1514373.png)